Home > Products > Building Blocks P15766 > Isoxazol-4-ylmethanamine
Isoxazol-4-ylmethanamine - 173850-43-6

Isoxazol-4-ylmethanamine

Catalog Number: EVT-387440
CAS Number: 173850-43-6
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoxazol-4-ylmethanamine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds, characterized by the presence of an isoxazole ring, have been synthesized and evaluated for various biological activities, including their role as muscarinic acetylcholine receptor agonists, immunoregulatory agents, anticancer agents, and antileishmanial compounds. The studies on these derivatives have provided insights into their potential therapeutic applications and the underlying mechanisms of action.

Synthesis Analysis

One potential approach involves the 1,3-dipolar cycloaddition of nitrile oxides with olefins, followed by functional group transformations to install the methanamine moiety. This strategy is commonly employed in the synthesis of isoxazole derivatives. [, , , , ]

Another potential route involves the modification of readily available isoxazole derivatives. For instance, starting from isoxazole-4-carboxylic acid derivatives, reduction of the carboxylic acid followed by appropriate transformations could lead to the desired Isoxazol-4-ylmethanamine. [, ]

Chemical Reactions Analysis
  • N-Alkylation and Acylation: The primary amine of the methanamine group can react with alkylating agents and acylating agents to form secondary and tertiary amines, as well as amides, respectively. [, ]

  • Isoxazole Ring Transformations: The isoxazole ring itself can undergo various transformations, including ring-opening reactions under specific conditions. []

Applications in Various Fields

The applications of isoxazol-4-ylmethanamine derivatives span across various fields of medicine due to their multifaceted biological activities. In the field of neurology, compounds like 4f show promise as potential treatments for Alzheimer's disease by modulating the M1 muscarinic acetylcholine receptor and influencing amyloid precursor protein processing1.

In immunology, these derivatives have been recognized for their capacity to modulate immune responses, offering potential therapeutic utility in conditions requiring immunosuppression or immunostimulation. Their low toxicity and high bioactivity at low doses make them attractive candidates for further development as immunoregulatory drugs2.

The anticancer potential of isoxazole derivatives has been demonstrated through their cytotoxic effects on various cancer cell lines, suggesting their use as chemotherapeutic agents. The 5-(3-methylphenyl)isoxazol-3-yl analog, in particular, has shown promising results against breast cancer, nasopharyngeal epidermoid carcinoma, liver carcinoma, and neuroblastoma cell lines3.

Lastly, the antiparasitic activity of isoxazole analogues against Leishmania (Leishmania) amazonensis positions them as potential antileishmanial agents. The SAR studies have helped in understanding the structural requirements for activity, paving the way for the design of more effective drugs against leishmaniasis4.

(Isoxazol-4-ylmethyl)triphenylphosphonium Salts

Compound Description: These are a class of compounds featuring a triphenylphosphonium group attached to the methyl substituent of Isoxazol-4-ylmethane. [] The synthesis of these salts, derived specifically from 5-alkyl- and 5-aryl-3-methylisoxazoles, is described in the paper, outlining their preparation from 4-(chloromethyl)isoxazoles. []

Relevance: This class of compounds is directly derived from Isoxazol-4-ylmethanamine by replacing the amine group (-NH2) with a triphenylphosphonium group (-PPh3+). This modification introduces a positive charge and significantly alters the reactivity and potential applications of the compound. []

2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE)

Compound Description: IMTPPE is a small molecule identified through high-throughput screening for its ability to inhibit androgen receptor (AR) activity. [] It demonstrated potent inhibition of AR transcriptional activity and protein levels in C4-2 prostate cancer cells. [] Preclinical studies further revealed its ability to suppress AR-target gene expression and inhibit the growth of enzalutamide-resistant prostate cancer in a xenograft model. []

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective Farnesoid X receptor (FXR) agonist. [] In preclinical models, it displayed significant lipid-lowering properties, effectively reducing LDL and triglycerides while increasing HDL levels. [] It demonstrated favorable ADME properties, supporting once-daily dosing in humans, and progressed to clinical trials for dyslipidemia and atherosclerosis treatment. []

Relevance: This molecule incorporates an Isoxazole ring within its structure, although it is more complex than Isoxazol-4-ylmethanamine. The Isoxazole ring is linked through a methoxy group to a piperidine ring, which is further connected to an indole carboxylic acid moiety. While not a direct derivative, LY2562175 demonstrates how Isoxazole rings can be integrated into larger structures with therapeutic potential in metabolic disorders, a distinct area from Isoxazol-4-ylmethanamine's potential applications. []

Mechanism of Action

The isoxazole derivatives have been shown to interact with different biological targets, leading to their varied therapeutic effects. For instance, one study synthesized azacyclic compounds substituted with isoxazole and 5-substituted isoxazolines, which demonstrated potent and selective M1 muscarinic acetylcholine receptor agonist activity. Specifically, the compound 4f facilitated non-amyloidogenic amyloid precursor protein processing, which is a disease-modifying effect related to M1 mAChR agonists in Alzheimer's disease, by increasing ERK1/2 phosphorylation and sAPPα secretion1.

In the context of immunoregulation, isoxazole derivatives have been classified into several categories based on their effects, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory. These compounds have been tested in various models and have shown activities comparable or superior to reference drugs, with low toxicity and efficacy at low doses. Some isoxazole derivatives have been highlighted for their potential as immune stimulators, which could be beneficial for chemotherapy patients2.

Additionally, isoxazole derivatives have been investigated for their cytotoxic activity against a panel of tumor cell lines. A particular derivative, the 5-(3-methylphenyl)isoxazol-3-yl analog, exhibited potent cytotoxic activity against all tested human tumor cell lines, suggesting its potential as an anticancer agent3.

Furthermore, isoxazole analogues derived from neolignans were tested against intracellular amastigotes of Leishmania (Leishmania) amazonensis. These compounds showed high selectivity and activity, with some analogues demonstrating IC50 values in the sub-micromolar range. The structure-activity relationship (SAR) study indicated that trimethoxy groups as substituents were critical for antileishmanial activity, and the isoxazole compounds were more active than their triazole counterparts4.

Introduction to Isoxazol-4-ylmethanamine

Chemical Classification and Structural Significance in Heterocyclic Chemistry

Isoxazol-4-ylmethanamine (C₄H₆N₂O) belongs to the isoxazole family, a class of five-membered heterocyclic compounds characterized by an oxygen atom and a nitrogen atom at adjacent positions (1,2-oxazole ring system). This scaffold is classified as an electron-rich azole due to the presence of two electronegative heteroatoms in a 1,2-relationship, which significantly influences its reactivity and dipole moment (≈2.5 Debye) [9]. The isoxazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic esters, amides, and other heterocycles, enabling tailored pharmacokinetic properties in drug design [7] [8]. The 4-aminomethyl substitution in Isoxazol-4-ylmethanamine introduces a primary aliphatic amine functional group, enhancing its versatility as a building block for molecular diversification. This amine group facilitates covalent linkage to pharmacophores or structural modifiers via amide bond formation, reductive amination, or urea synthesis [4] .

Structural Significance:

  • Dipole Moment: The N-O bond creates a strong dipole, improving water solubility and influencing binding interactions with biological targets [9].
  • Aromaticity: Exhibits moderate aromatic character (6π-electron system), contributing to metabolic stability compared to non-aromatic heterocycles [7].
  • Bioisosterism: The ring mimics phenyl or pyridyl groups while offering distinct hydrogen-bonding capabilities through the N-O motif [8].

Historical Context and Discovery of Isoxazole Derivatives

The chemistry of isoxazoles traces back to 1903 when Ludwig Claisen synthesized the first isoxazole via oximation of propargylaldehyde acetal [7]. Natural isoxazoles like ibotenic acid (a neurotoxic compound from Amanita mushrooms) provided early evidence of the ring's biological relevance [2]. The mid-20th century marked a turning point with the intentional incorporation of isoxazole rings into synthetic pharmaceuticals, driven by the discovery of their enhanced metabolic stability and target affinity [5] [7].

Table 1: Historical Milestones in Isoxazole Derivative Development

YearDevelopmentSignificance
1960sIntroduction of β-lactam antibiotics (e.g., oxacillin, cloxacillin)Isoxazole ring conferred resistance to β-lactamase enzymes [2] [9].
1970sSynthesis of danazol (isoxazole-containing anabolic steroid)Demonstrated application in endocrine disorders [7].
1990sDevelopment of COX-2 inhibitor valdecoxib and anticonvulsant zonisamideHighlighted anti-inflammatory and CNS applications [7] [9].
2000sOptimization of leflunomide (antirheumatic) and risperidone (antipsychotic)Showcased immunomodulatory and neuropharmacological potential [7].
2010sGreen synthesis methods (e.g., choline chloride-urea eutectic solvents)Enabled environmentally benign production of isoxazole scaffolds [7].

Isoxazol-4-ylmethanamine emerged as a specialized building block during the 2000s, with CAS numbers 173850-43-6 (free base) and 173850-71-0 (hydrochloride salt) formalizing its identity [4] . Its design leveraged knowledge from earlier drugs to incorporate a metabolically robust heterocycle with a flexible amine handle.

Structural Features and Physicochemical Properties of Isoxazol-4-ylmethanamine

Isoxazol-4-ylmethanamine consists of an isoxazole ring substituted at the 4-position with an aminomethyl group (−CH₂NH₂). The molecule exhibits planar geometry at the heterocyclic core, with the amine group adopting rotational freedom relative to the ring plane [4].

Key Physicochemical Properties:

  • Molecular Weight: 98.11 g/mol (free base); 134.56 g/mol (hydrochloride salt) [4] .
  • Solubility: Moderate water solubility in hydrochloride form (>50 mg/mL), enhanced by protonation of the amine; soluble in polar organic solvents (DMSO, methanol) [10].
  • pKa: The aliphatic amine has a pKa of ~10.5 (basic), while the isoxazole ring exhibits weak acidity (conjugate acid pKa ≈ −3.0) [9].
  • LogP: Estimated at −0.5 for free base, indicating moderate hydrophilicity [4].
  • Stability: Sensitive to strong acids/bases and UV irradiation; the N-O bond may cleave under photolytic conditions, necessitating storage at 2–8°C under inert atmosphere [9] [10].

Table 2: Molecular Descriptors and Spectral Data

PropertyValue/DescriptorMethod/Reference
Canonical SMILESC1=C(ON=C1)CNComputed [4]
InChI KeyXETGVWXXGWZBDG-UHFFFAOYSA-NComputed [4]
Hydrogen Bond Donors1 (amine group)PubChem [1]
Hydrogen Bond Acceptors3 (ring O, N; amine N)PubChem [1]
Rotatable Bonds1 (C−CH₂NH₂ bond)Experimental [4]
UV-Vis λmax~220 nm (π→π* transition)Predicted [4]

The hydrochloride salt (C₄H₇ClN₂O) forms crystalline solids with higher stability than the free base, making it preferred for synthetic applications [10]. Nuclear magnetic resonance spectroscopy reveals characteristic shifts: Ring protons appear as singlets near δ 8.5 ppm (H-3) and δ 6.2 ppm (H-5), while the methylene protons resonate at δ 3.8 ppm in DMSO-d6 [4].

Role of Isoxazole Scaffolds in Medicinal Chemistry and Drug Design

Isoxazole derivatives exhibit a remarkable breadth of bioactivities, attributed to their ability to engage diverse biological targets through hydrogen bonding, dipole interactions, and π-stacking [2] [7]. The 4-aminomethyl substitution in Isoxazol-4-ylmethanamine specifically enhances its utility as a versatile pharmacophore modifier:

  • Bioactivity Spectrum: Isoxazole-containing drugs show antimicrobial (flucloxacillin), anti-inflammatory (valdecoxib), anticancer (acivicin), anticonvulsant (zonisamide), and antipsychotic (risperidone) activities [2] [7] [9].
  • Structure-Activity Relationship (SAR):
  • The 4-position tolerates flexible substituents (e.g., −CH₂NH₂), enabling interactions with enzyme active sites beyond the heterocyclic core [5].
  • Hydrogen-bond donation from the aminomethyl group improves target affinity, as seen in analogues of neurotransmitter agonists [7].
  • The isoxazole ring enhances metabolic stability by resisting cytochrome P450 oxidation compared to phenyl rings [8].

Properties

CAS Number

173850-43-6

Product Name

Isoxazol-4-ylmethanamine

IUPAC Name

1,2-oxazol-4-ylmethanamine

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2

InChI Key

XETGVWXXGWZBDG-UHFFFAOYSA-N

SMILES

C1=C(C=NO1)CN

Canonical SMILES

C1=C(C=NO1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.